molecular formula C25H25ClF6N6O2 B10857043 Sitagliptin fenilalanil hydrochloride

Sitagliptin fenilalanil hydrochloride

Número de catálogo: B10857043
Peso molecular: 590.9 g/mol
Clave InChI: LZDQVWZJBLFZSN-PXPMWPIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de la sitagliptina fenilalanil (hidrocloruro) implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Un método común incluye la reducción de una enamina usando borohidruro de sodio (NaBH4) seguido de la resolución de racematos utilizando ácido (−)-di-p-toluoil-L-tartárico . Otro método implica la hidrogenación asimétrica de intermediarios β-cetoamida .

Métodos de producción industrial: La producción industrial de la sitagliptina fenilalanil (hidrocloruro) normalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La sitagliptina fenilalanil (hidrocloruro) se somete a varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

    Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

    Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Type 2 Diabetes Management

Sitagliptin is primarily indicated for the treatment of type 2 diabetes. It is often used as an adjunct to diet and exercise to improve glycemic control in adults. Clinical trials have demonstrated that sitagliptin effectively lowers HbA1c levels when used alone or in combination with other antidiabetic agents such as metformin or glimepiride .

Case Study Example:
A study conducted in India randomized patients to receive either sitagliptin or glimepiride as add-on therapy to metformin. At the end of 12 weeks, both groups showed comparable reductions in fasting blood sugar levels and HbA1c, indicating that sitagliptin is as efficacious as glimepiride without serious side effects .

Cardiovascular Benefits

Research has indicated that sitagliptin may provide cardiovascular benefits beyond glycemic control. A study highlighted that sitagliptin therapy enhances circulating angiogenic cell numbers and promotes angiogenesis and blood flow in critical limb ischemia areas . This suggests potential applications in cardiovascular disease management among diabetic patients.

Safety Profile

Sitagliptin has been shown to have a favorable safety profile with minimal adverse effects. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are generally mild and transient . Importantly, sitagliptin does not typically cause weight gain or hypoglycemia when used appropriately.

Pharmacokinetics

The pharmacokinetic profile of sitagliptin indicates a half-life of approximately 12.4 hours, allowing for once-daily dosing. It achieves peak plasma concentrations around 950 nM after a single oral dose of 100 mg . The drug's absorption is not significantly affected by food intake, providing flexibility in administration.

Comparative Efficacy

A comparative analysis of sitagliptin with other DPP-4 inhibitors reveals that it maintains a strong efficacy profile while being well-tolerated by patients. For instance, studies have shown that sitagliptin achieves significant reductions in HbA1c similar to other agents while exhibiting lower rates of hypoglycemia .

Research Findings Summary Table

Study Population Intervention Outcomes Findings
Kunder et al., 2020 60 patients with type 2 diabetesSitagliptin vs GlimepirideHbA1c reductionComparable efficacy with good tolerability
PMDA Report Non-obese miceSitagliptin dosingDPP-4 inhibitionSignificant increase in active GLP-1 levels
NCATS Drug Profile Healthy volunteersSingle-dose studyPharmacokineticsHalf-life: 12.4 hours; Cmax: 950 nM

Comparación Con Compuestos Similares

    Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

    Alogliptin: Another member of the DPP-4 inhibitor class.

Uniqueness: Sitagliptin fenilalanil (hydrochloride) is unique in its specific molecular structure, which allows for effective inhibition of DPP-4 and favorable pharmacokinetic properties, such as high bioavailability and a relatively long half-life . These characteristics make it a valuable option for the management of type 2 diabetes .

Actividad Biológica

Sitagliptin fenilalanil hydrochloride, commonly referred to as sitagliptin, is a potent oral medication used primarily for the management of type 2 diabetes mellitus. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose control by modulating incretin hormones.

Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, sitagliptin increases their levels in the bloodstream, leading to:

  • Increased Insulin Secretion : Enhanced insulin release from pancreatic beta cells in response to meals.
  • Decreased Glucagon Levels : Reduction in glucagon secretion from alpha cells, which helps lower blood glucose levels.
  • Improved Glycemic Control : Lowering of hemoglobin A1c (HbA1c) levels and improved fasting and postprandial glucose concentrations .

Pharmacokinetics

The pharmacokinetic profile of sitagliptin reveals:

  • Bioavailability : Approximately 87% when taken orally.
  • Peak Plasma Concentration (Cmax) : Achieved within 2 hours post-administration.
  • Volume of Distribution : 198 L, indicating extensive distribution throughout body tissues.
  • Protein Binding : About 38%, suggesting moderate binding to plasma proteins.
  • Metabolism : Primarily excreted unchanged via urine (79%), with minimal metabolism through cytochrome P450 enzymes .

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of sitagliptin in improving glycemic control among patients with type 2 diabetes. Key findings include:

  • In a 24-week study, sitagliptin reduced HbA1c levels significantly compared to placebo, with reductions of -0.79% and -0.94% for doses of 100 mg and 200 mg respectively (P < 0.001) .
  • The drug has shown consistent efficacy across various patient populations, including those inadequately controlled on metformin or thiazolidinediones .

Safety Profile

Sitagliptin's safety profile has been generally favorable, with the most common adverse effects being gastrointestinal disturbances. However, there have been reports of serious hypersensitivity reactions such as anaphylaxis and Stevens-Johnson syndrome . Long-term studies also indicate no significant increase in cardiovascular risk associated with sitagliptin treatment .

Case Studies and Research Findings

Several case studies highlight the biological activity and clinical outcomes associated with sitagliptin:

  • Case Study on DPP-4 Inhibition :
    • A study involving DPP-4 deficient mice demonstrated that inhibition led to significantly improved glucose tolerance and increased active GLP-1 levels by approximately threefold .
  • Long-term Cardiovascular Outcomes :
    • A large-scale randomized trial assessed the cardiovascular effects of sitagliptin in over 14,000 patients. The results indicated no significant increase in cardiovascular events when sitagliptin was added to standard diabetes care .

Comparative Efficacy

The following table summarizes key pharmacokinetic parameters and efficacy outcomes compared to metformin:

ParameterSitagliptinMetformin
Bioavailability87%~50%
Cmax (mean)Higher than metforminLower than sitagliptin
HbA1c Reduction (24 weeks)-0.79% to -0.94%-1.0% to -1.5%
Common Side EffectsGI disturbancesGI disturbances

Propiedades

Fórmula molecular

C25H25ClF6N6O2

Peso molecular

590.9 g/mol

Nombre IUPAC

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1

Clave InChI

LZDQVWZJBLFZSN-PXPMWPIZSA-N

SMILES isomérico

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl

SMILES canónico

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.